![molecular formula C8H4BrF3N2 B2419449 7-Bromo-2-(trifluorometil)imidazo[1,2-a]piridina CAS No. 1206978-90-6](/img/structure/B2419449.png)

7-Bromo-2-(trifluorometil)imidazo[1,2-a]piridina

Descripción general

Descripción

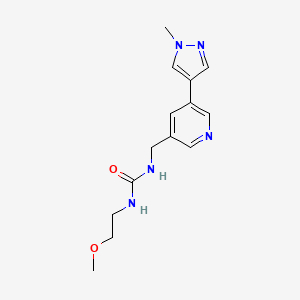

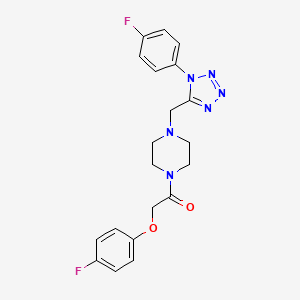

“7-Bromo-2-(trifluoromethyl)imidazo[1,2-a]pyridine” is a chemical compound with the CAS Number: 1206978-90-6. It has a molecular weight of 265.03 . It is a powder at room temperature .

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines, including “7-Bromo-2-(trifluoromethyl)imidazo[1,2-a]pyridine”, has been well studied in the past decade . The most effective protocols for metal-free direct synthesis of imidazo[1,2-a]pyridines have been developed . These protocols are eco-friendly and have been efficiently applied in the preparation of important drugs and promising drug candidates .Molecular Structure Analysis

The InChI code for “7-Bromo-2-(trifluoromethyl)imidazo[1,2-a]pyridine” is 1S/C8H4BrF3N2/c9-5-1-2-14-4-6(8(10,11)12)13-7(14)3-5/h1-4H .Chemical Reactions Analysis

Imidazo[1,2-a]pyridines are synthesized through various methods such as transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular, and photocatalytic reactions . The initial imine formation is the slowest step, followed by iodine-catalyzed tautomerization, intramolecular cyclization, and oxidative aromatization .Physical And Chemical Properties Analysis

“7-Bromo-2-(trifluoromethyl)imidazo[1,2-a]pyridine” is a powder at room temperature .Aplicaciones Científicas De Investigación

Síntesis Orgánica

Las imidazo[1,2-a]piridinas, incluida la “7-Bromo-2-(trifluorometil)imidazo[1,2-a]piridina”, son andamios heterocíclicos valiosos en la síntesis orgánica . La funcionalización directa de este valioso andamio se ha considerado como una de las estrategias más eficientes para la construcción de derivados de imidazo[1,2-a]piridina .

Química Farmacéutica

Las imidazo[1,2-a]piridinas se reconocen como un andamio de “prejuicio farmacológico” debido a su amplia gama de aplicaciones en química medicinal . Tienen diversas actividades biológicas y farmacéuticas, como actividades antivirales, antifúngicas y antitumorales .

Ciencia de Materiales

El carácter estructural de las imidazo[1,2-a]piridinas las hace útiles en la ciencia de los materiales . Sus propiedades únicas se pueden aprovechar en el desarrollo de nuevos materiales.

Reacciones Radicales

Se han resumido los avances recientes en reacciones radicales para la funcionalización directa de imidazo[1,2-a]piridinas . Estos incluyen estrategias de catálisis de metales de transición, oxidación sin metales y fotocatálisis .

Estrategias de Síntesis

Se han empleado varias estrategias para la síntesis de imidazo[1,2-a]piridinas. Estas incluyen condensación, reacciones multicomponentes, acoplamiento oxidativo, reacciones en tándem, aminooxigenación e hidroaminación .

Trifluorometilación

Se ha descrito un método sin fotosensibilizador promovido por luz visible para la trifluorometilación directa de derivados de imidazo[1,2-a]piridina . Esta reacción ocurre en un amplio espectro de sustratos en condiciones suaves y tolera varios grupos funcionales .

Mecanismo De Acción

Target of Action

Imidazo[1,2-a]pyridines, the core structure of this compound, are known to be valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry . They have been utilized in the development of various inhibitors and exhibit significant activity against certain bacteria .

Mode of Action

Imidazo[1,2-a]pyridines are known to undergo various radical reactions for direct functionalization through transition metal catalysis, metal-free oxidation, and photocatalysis strategies . These reactions could potentially influence the interaction of the compound with its targets.

Biochemical Pathways

Imidazo[1,2-a]pyridines are known to be involved in various chemical reactions such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination . These reactions could potentially affect various biochemical pathways.

Pharmacokinetics

Some imidazo[1,2-a]pyridine analogues have shown pharmacokinetic profiles compatible with once-daily dosing .

Result of Action

pneumoniae . Additionally, some imidazo[1,2-a]pyridine derivatives have shown potential as covalent anticancer agents .

Action Environment

The synthesis and functionalization of imidazo[1,2-a]pyridines are known to involve various strategies that could potentially be influenced by environmental factors .

Safety and Hazards

Propiedades

IUPAC Name |

7-bromo-2-(trifluoromethyl)imidazo[1,2-a]pyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4BrF3N2/c9-5-1-2-14-4-6(8(10,11)12)13-7(14)3-5/h1-4H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYTBJGAADACPQG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN2C=C(N=C2C=C1Br)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4BrF3N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1206978-90-6 | |

| Record name | 7-bromo-2-(trifluoromethyl)imidazo[1,2-a]pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-(3,5-Dimethylpyrazol-1-yl)-2-[1-(6-propan-2-yloxypyridine-3-carbonyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2419372.png)

![4-oxo-N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2419373.png)

![3-(2-methoxyethyl)-8-(3-methoxypropyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2419374.png)

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-((5-(4-fluorophenyl)-1H-imidazol-2-yl)thio)ethyl)acrylamide](/img/structure/B2419375.png)

![2-([1,2,4]triazolo[4,3-a]quinoxalin-4-ylthio)-N-(4-chloro-3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2419376.png)

![2-Chloro-N-[1-(2,3-dihydro-1H-inden-1-yl)prop-2-ynyl]acetamide](/img/structure/B2419379.png)

![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-3-(4-(trifluoromethyl)phenyl)propanamide](/img/structure/B2419385.png)